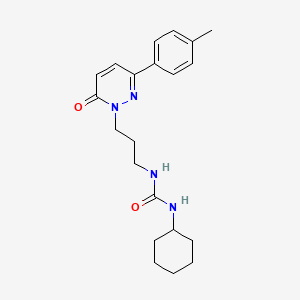

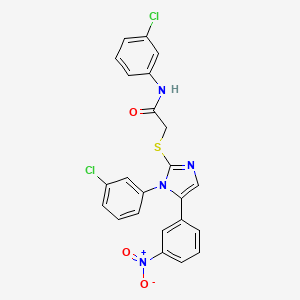

2-(4-(indolin-1-yl)-4-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(indolin-1-yl)-4-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Synthesized through a multi-step process, this compound has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds structurally similar to 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one have shown a range of pharmacological activities. For instance, derivatives of indole and pyridazinone have been synthesized and evaluated for anti-inflammatory and analgesic properties, as well as for their potential as cardioprotective agents. These studies highlight the versatility of this chemical scaffold in drug design, particularly in the development of medications with minimal side effects on normal hemostasis (Sharma & Bansal, 2016).

Antimicrobial Activity

Compounds with the pyridazinone core have also been investigated for their antimicrobial efficacy. A study demonstrated the synthesis of novel heterocycles that exhibited significant antibacterial activity against a spectrum of bacterial strains, including Staphylococcus aureus and E. coli. This suggests the potential of such compounds in addressing resistance issues in current antimicrobial therapy (Mohamed, 2004).

Neuroprotective and Antioxidant Effects

Indoline derivatives, closely related to the compound , have been explored for their neuroprotective and antioxidant properties. These compounds showed significant scavenging activity against different radicals and protected against cytotoxicity in neuronal cells, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's (Yanovsky et al., 2012).

Antitumor Activity

Additionally, the structural motif of indolyl-substituted pyridazinones has been leveraged in the synthesis of compounds with potential antitumor activity. The unique structural features of these compounds allow for interactions with various biological targets, underscoring their potential in cancer therapy (Nguyen et al., 1990).

Cardioactive Agents

The pyridazinone ring, as part of certain cardioactive agents, showcases the importance of this structural unit in the development of therapeutic agents targeting cardiovascular diseases. These agents include those tested in clinical trials, reflecting the critical role of the pyridazinone scaffold in medicinal chemistry (Imran & Abida, 2016).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit certain enzymes, thereby exerting their biological effects . The specific interactions between this compound and its targets would depend on the nature of the targets and the structural features of the compound.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.

Result of Action

Given the range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

properties

IUPAC Name |

2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(3-methoxyphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-29-19-8-4-7-18(16-19)20-11-12-23(28)26(24-20)14-5-10-22(27)25-15-13-17-6-2-3-9-21(17)25/h2-4,6-9,11-12,16H,5,10,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGFANMFNFRJGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872763.png)

![3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2872768.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2872771.png)

![N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2872777.png)

![methyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2872778.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonamide](/img/structure/B2872783.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2872784.png)